4-Methyl-2-(tributylstannyl)oxazole
Overview
Description
4-Methyl-2-(tributylstannyl)oxazole is a chemical compound with the molecular formula C₁₆H₃₁NOSn. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of the tributylstannyl group makes it a valuable intermediate in organic synthesis, particularly in the field of organometallic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(tributylstannyl)oxazole typically involves the metalation of oxazole derivatives. One common method is the Stille coupling reaction, where an organotin compound reacts with an organic halide in the presence of a palladium catalyst. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-(tributylstannyl)oxazole undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution.
Cross-Coupling Reactions: It participates in Stille coupling reactions with aryl halides to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Temperatures: Room temperature to reflux conditions.
Major Products:
Scientific Research Applications
4-Methyl-2-(tributylstannyl)oxazole is widely used in scientific research due to its versatility:
Chemistry: As an intermediate in the synthesis of heteroaromatic compounds.
Biology: In the development of bioactive molecules.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(tributylstannyl)oxazole involves its role as a reagent in organic synthesis. The tributylstannyl group acts as a nucleophile, facilitating the formation of carbon-carbon bonds through cross-coupling reactions. The palladium catalyst plays a crucial role in the activation of the organic halide, enabling the coupling reaction to proceed efficiently .
Comparison with Similar Compounds
2-(Tri-n-butylstannyl)oxazole: Another oxazole derivative with similar reactivity in cross-coupling reactions.
4-Methyl-2-(tributylstannyl)benzoxazole: A benzoxazole derivative with comparable applications in organic synthesis.
Uniqueness: 4-Methyl-2-(tributylstannyl)oxazole is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its versatility and efficiency in forming carbon-carbon bonds make it a valuable tool in synthetic organic chemistry .
Properties
IUPAC Name |
tributyl-(4-methyl-1,3-oxazol-2-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4NO.3C4H9.Sn/c1-4-2-6-3-5-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDAVWXGXAFPNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC(=CO1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NOSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376841 | |
Record name | 4-Methyl-2-(tributylstannyl)-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
616239-57-7 | |
Record name | 4-Methyl-2-(tributylstannyl)-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-2-(tributylstannyl)-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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